3-{2-[(cyclopropylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
Description
This compound belongs to a class of coumarin-thiazole hybrids, which are of significant interest in medicinal and agrochemical research due to their diverse bioactivities. The structure comprises a coumarin core (8-methoxy-2H-chromen-2-one) fused with a thiazole ring substituted at position 2 with a cyclopropylmethyl and 2-fluorophenyl amino group.
Synthesis typically involves:
Formation of 3-acetyl-8-methoxy-2H-chromen-2-one via condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate under piperidine catalysis .
Bromination to yield 3-(bromoacetyl)-8-methoxy-2H-chromen-2-one.
Cyclization with a thiourea derivative containing cyclopropylmethyl and 2-fluorophenyl groups to form the thiazole ring .
Key spectral features include:
Properties
IUPAC Name |
3-[2-[N-(cyclopropylmethyl)-2-fluoroanilino]-1,3-thiazol-4-yl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-28-20-8-4-5-15-11-16(22(27)29-21(15)20)18-13-30-23(25-18)26(12-14-9-10-14)19-7-3-2-6-17(19)24/h2-8,11,13-14H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLDSRCLZXPPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)N(CC4CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole, have been found to target theMitogen-activated protein kinase 14 (MAPK14) . MAPK14 is part of the MAP kinase signal transduction pathway, playing a crucial role in cellular processes such as inflammation, cell growth, and apoptosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target through a process known asallosteric modulation . This involves the compound binding to a site on the target protein separate from the active site, leading to a conformational change that affects the protein’s activity.
Biochemical Pathways
Given the potential target of mapk14, it could influence pathways related tocellular growth, differentiation, and inflammation . The downstream effects of these pathways could include changes in gene expression, cell cycle progression, and the production of inflammatory cytokines.
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The 8-methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in the ECHEMI analog.
- Steric and Lipophilic Effects : The cyclopropylmethyl group introduces steric bulk and lipophilicity compared to simpler aryl substituents (e.g., 4-chlorophenyl in 4b), which may enhance membrane permeability but reduce solubility .
- Fluorine Substitution: The 2-fluorophenyl group in the target compound offers improved metabolic stability over non-fluorinated analogs, a feature critical for drug design .
Physicochemical and Spectral Comparisons
- Melting Points : Fluorinated compounds (e.g., target) often exhibit higher melting points than chloro or methoxy derivatives due to stronger intermolecular interactions (e.g., C-F⋯H hydrogen bonds) .
- ¹H NMR Shifts : The fluorine atom in the target compound causes deshielding of adjacent aromatic protons (δ ~7.2–7.8) compared to chloro analogs (δ ~7.0–7.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
